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Compound of Interest

Compound Name: Alrestatin

Cat. No.: B1664801 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with a comprehensive overview of the reasons behind the clinical trial failures of

Alrestatin, an aldose reductase inhibitor.

Frequently Asked Questions (FAQs)
Q1: What was the primary mechanism of action for Alrestatin?

Alrestatin is an inhibitor of the enzyme aldose reductase.[1] This enzyme is the first and rate-

limiting step in the polyol pathway of glucose metabolism.[2] Under normal glycemic conditions,

this pathway is minor. However, in hyperglycemic states, such as in diabetes mellitus, the flux

of glucose through the polyol pathway increases significantly.[2] This leads to the conversion of

glucose to sorbitol, which then accumulates intracellularly, causing osmotic stress and

contributing to the pathogenesis of diabetic complications like neuropathy.[2][3]

Q2: Why did Alrestatin fail in clinical trials for diabetic neuropathy?

Alrestatin's failure in clinical trials can be attributed to a combination of factors:

Lack of Objective Efficacy: While some patients reported subjective improvements in their

symptoms, objective measurements of nerve function, such as nerve conduction velocities,

showed no significant changes compared to placebo.[4][5]
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Significant Toxicity: A notable adverse effect observed during the trials was the development

of a photosensitive skin rash in some participants, raising concerns about the drug's safety

profile.[4]

Pharmacokinetic Challenges: Studies revealed a significant difference in bioavailability

between intravenous and oral administration. Oral doses of Alrestatin resulted in peak

serum levels approximately three times lower than those achieved with intravenous infusion.

[5] This suggests that the oral formulation may not have delivered adequate drug

concentrations to the target tissues to exert a therapeutic effect.[5]

Advanced Disease State of Trial Participants: The clinical trials for Alrestatin were

conducted in patients with severe and long-standing diabetic peripheral neuropathy.[5] It is

possible that at this advanced stage, the nerve damage was irreversible, making it difficult for

any therapeutic intervention to demonstrate a significant benefit.[5]

Q3: Were there any positive outcomes from the Alrestatin clinical trials?

Some patients in the clinical trials reported subjective benefits, such as improvements in clinical

symptoms of neuropathy.[4][5] In one study, two diabetic patients receiving Alrestatin
intravenously reported subjective improvements that lasted for about three weeks after the

infusions were discontinued.[5] However, these subjective reports were not substantiated by

objective neurological examinations or nerve conduction velocity tests.[4][5]

Quantitative Data Summary
The available data from Alrestatin clinical trials highlights a discrepancy between subjective

patient reports and objective clinical measurements.
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Outcome
Measure

Alrestatin
Group

Placebo Group p-value Citation

Subjective

Symptom

Improvement

Reported by

most patients
Not specified

Not statistically

significant
[4]

Objective Nerve

Conduction

Velocity

Essentially

unchanged

Essentially

unchanged

Not statistically

significant
[4]

Experimental Protocols
The following is a generalized protocol based on the description of the single-blind,

nonrandomized, placebo crossover clinical trial of Alrestatin in patients with diabetic peripheral

neuropathy.[4]

Study Design: Single-blind, nonrandomized, placebo crossover trial.

Participants: Nine patients with diagnosed diabetic peripheral neuropathy.[4]

Duration: 4 months.[4]

Intervention:

Phase 1: Patients received either Alrestatin or a placebo.

Crossover: After a defined period, patients were switched to the other treatment arm.

Dosage and Administration (from a separate study):

Intravenous: 50 mg/kg body weight.[5]

Oral: 1 gram, four times a day (q.i.d.).[5]

Outcome Measures:

Primary: Objective measures of nerve conduction.[4]
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Secondary: Subjective patient-reported benefits and assessment of toxicity.[4]

Visualizations
Signaling Pathway

Aldose Reductase Reaction

Sorbitol Dehydrogenase Reaction

Glucose

Sorbitol AR

Aldose Reductase Fructose

 SDH

Sorbitol
Dehydrogenase

Osmotic Stress &
Cellular Damage

NADP+

NADH

Alrestatin  inhibits

NADPH

NAD+

Click to download full resolution via product page

Caption: The Polyol Pathway and the inhibitory action of Alrestatin.
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Caption: Workflow of a placebo-controlled crossover clinical trial for Alrestatin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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